Cas no 2229687-38-9 (tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)

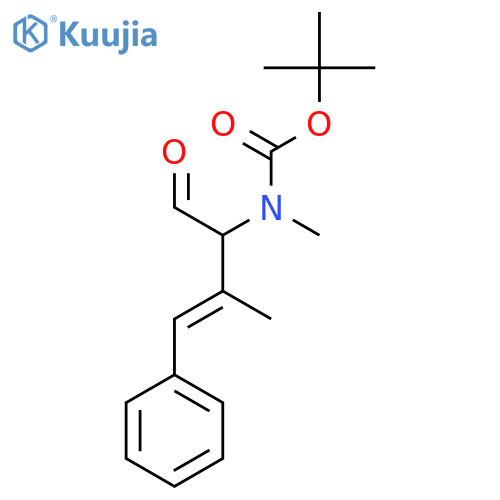

2229687-38-9 structure

商品名:tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2229687-38-9

- tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate

- EN300-1897045

-

- インチ: 1S/C17H23NO3/c1-13(11-14-9-7-6-8-10-14)15(12-19)18(5)16(20)21-17(2,3)4/h6-12,15H,1-5H3/b13-11+

- InChIKey: NVEBYACMEDLWLC-ACCUITESSA-N

- ほほえんだ: O(C(N(C)C(C=O)/C(/C)=C/C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 289.16779360g/mol

- どういたいしつりょう: 289.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897045-0.05g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-2.5g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-5.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 5g |

$3687.0 | 2023-05-23 | ||

| Enamine | EN300-1897045-10.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 10g |

$5467.0 | 2023-05-23 | ||

| Enamine | EN300-1897045-10g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-1.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 1g |

$1272.0 | 2023-05-23 | ||

| Enamine | EN300-1897045-1g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-0.25g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-0.5g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1897045-0.1g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |

2229687-38-9 | 0.1g |

$1119.0 | 2023-09-18 |

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2229687-38-9 (tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬